- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441

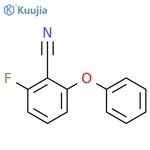

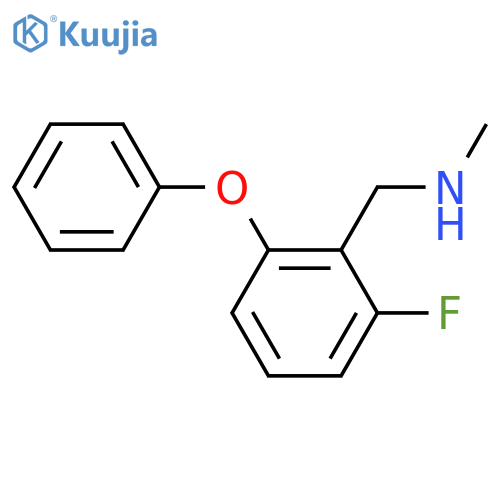

Cas no 902836-71-9 (1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine)

902836-71-9 structure

商品名:1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

CAS番号:902836-71-9

MF:C14H14FNO

メガワット:231.265467166901

MDL:MFCD08064233

CID:796835

PubChem ID:24208806

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 2-fluoro-N-methyl-6-phenoxy-

- 2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride

- 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

- 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine (ACI)

- 902836-71-9

- [(2-FLUORO-6-PHENOXYPHENYL)METHYL](METHYL)AMINE

- SB80624

- DTXSID201253179

- 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine

- MFCD08064233

- AKOS023553181

- CS-0363349

- 2-FLUORO-N-METHYL-6-PHENOXYBENZYLAMINE

- F13434

- WS-02381

-

- MDL: MFCD08064233

- インチ: 1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3

- InChIKey: CGOILZOWCKRCDY-UHFFFAOYSA-N

- ほほえんだ: FC1C(CNC)=C(OC2C=CC=CC=2)C=CC=1

計算された属性

- せいみつぶんしりょう: 231.10600

- どういたいしつりょう: 231.106

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.123±0.06 g/cm3 (20 ºC 760 Torr)

- ふってん: 296.6±35.0 °C at 760 mmHg

- フラッシュポイント: 133.2±25.9 °C

- PSA: 21.26000

- LogP: 3.72830

- じょうきあつ: 0.0±0.6 mmHg at 25°C

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019112322-1g |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 95% | 1g |

$400.00 | 2023-08-31 | |

| TRC | F600973-10mg |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F47550-50g |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 95% | 50g |

¥10270.0 | 2023-09-07 | |

| 1PlusChem | 1P00H1E0-100mg |

2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride |

902836-71-9 | 95% | 100mg |

$76.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434019-1g |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 95+% | 1g |

¥2677.00 | 2024-04-26 | |

| abcr | AB176811-1g |

2-Fluoro-N-methyl-6-phenoxybenzylamine; . |

902836-71-9 | 1g |

€448.40 | 2024-04-16 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X149832A-1g |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 0.95 | 1g |

¥3213.0 | 2024-07-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51688-1g |

2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride, 98% |

902836-71-9 | 98% | 1g |

¥4785.00 | 2023-02-26 | |

| eNovation Chemicals LLC | Y0987441-5g |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 95% | 5g |

$1080 | 2024-08-02 | |

| TRC | F600973-100mg |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |

902836-71-9 | 100mg |

$ 210.00 | 2022-06-04 |

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 100 °C

リファレンス

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Raw materials

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Preparation Products

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

902836-71-9 (1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine) 関連製品

- 150517-75-2(1-(2-fluoro-6-methoxyphenyl)methanamine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 307-59-5(perfluorododecane)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:902836-71-9)1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

清らかである:99%

はかる:1g

価格 ($):237.0